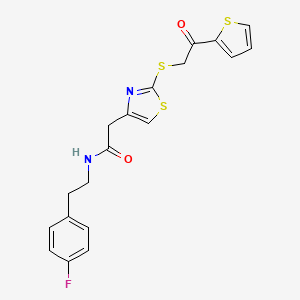

N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide

Description

Significance of Thiazole and Thiophene Moieties in Medicinal Chemistry

Thiazole and thiophene are five-membered heterocycles with distinct electronic properties that enhance their bioactivity. The thiazole ring , containing nitrogen and sulfur atoms, participates in hydrogen bonding and π-π stacking interactions, making it a critical scaffold in antimicrobial, anti-inflammatory, and anticancer agents. For instance, thiazole derivatives inhibit cyclooxygenase-2 (COX-2) and modulate kinase activity, as demonstrated in rheumatoid arthritis models.

The thiophene ring , with its sulfur atom and aromatic electron system, improves metabolic stability and membrane permeability. Thiophene derivatives exhibit diverse pharmacological profiles, including analgesic, antihypertensive, and antitumor activities. The bioisosteric relationship between thiophene and benzene further enables optimized pharmacokinetics while retaining target affinity.

Table 1: Pharmacological Activities of Thiazole and Thiophene Derivatives

| Heterocycle | Key Activities | Molecular Targets |

|---|---|---|

| Thiazole | Antimicrobial, anticancer | COX-2, kinases |

| Thiophene | Analgesic, antitumor | G-protein-coupled receptors |

Evolution of Acetamide Derivatives in Drug Discovery

Acetamide derivatives serve as versatile scaffolds due to their hydrogen-bonding capacity and metabolic stability. The acetamide group (-NHCOCH₃) enhances solubility and facilitates interactions with enzymatic active sites. Recent advances include N-substituted acetamides targeting purinergic receptors (e.g., P2Y14R antagonists for inflammatory diseases). Modifications such as fluorination or thioether linkages further refine their pharmacokinetic profiles.

For example, N-(4-fluorophenethyl)acetamide derivatives leverage fluorine’s electronegativity to improve binding affinity and blood-brain barrier penetration. This aligns with the broader trend of incorporating fluorinated groups to optimize drug-likeness.

Rationale for Fluorophenethyl Integration in Bioactive Compounds

The 4-fluorophenethyl group introduces steric and electronic effects critical for target engagement. Fluorine’s high electronegativity enhances hydrophobic interactions and resistance to oxidative metabolism, extending half-life. In hybrid molecules, this moiety improves selectivity for receptors overexpressed in pathological conditions, such as cancer and inflammation.

Computational studies reveal that fluorophenethyl-substituted compounds exhibit stronger binding to kinase domains compared to non-fluorinated analogs. This is attributed to fluorine’s ability to stabilize charge-transfer interactions and reduce off-target effects.

Current Research Landscape of Thiazolyl-Thiophene Conjugates

Thiazolyl-thiophene hybrids are emerging as multifunctional agents with dual mechanisms of action. Recent syntheses focus on molecular hybridization techniques, combining thiazole’s kinase inhibitory properties with thiophene’s anti-inflammatory effects.

Table 2: Recent Thiazolyl-Thiophene Conjugates and Their Activities

These hybrids exploit synergistic interactions between heterocycles, as seen in N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide , where the thiophene-thiazole core enhances electronic delocalization, while the fluorophenethyl group fine-tunes bioavailability.

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)ethyl]-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2S3/c20-14-5-3-13(4-6-14)7-8-21-18(24)10-15-11-26-19(22-15)27-12-16(23)17-2-1-9-25-17/h1-6,9,11H,7-8,10,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJYRXLPAGMWHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anticancer and antimicrobial properties.

Molecular Structure

The compound features several notable structural elements:

- Thiazole ring : Contributes to the compound's biological properties.

- Thiophenyl group : May enhance interaction with biological targets.

- Fluorophenethyl moiety : Potentially increases lipophilicity and bioavailability.

Anticancer Activity

Research has indicated that derivatives of compounds similar to N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exhibit significant anticancer properties. For instance, studies on related thiazole-containing compounds have shown promising results against various cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Key Findings :

- Cytotoxicity Testing : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. The viability of A549 cells post-treatment was compared with standard chemotherapeutic agents like cisplatin.

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl and thiazole rings significantly affected anticancer activity. For example, the incorporation of electron-donating groups improved cytotoxicity, while electron-withdrawing groups showed reduced activity.

| Compound | Viability (%) | Comments |

|---|---|---|

| Compound A (Control) | 78–86% | Weak anticancer activity |

| Compound B (4-chlorophenyl substitution) | 64% | Enhanced activity |

| Compound C (4-bromophenyl substitution) | 61% | Enhanced activity |

| Compound D (4-dimethylamino substitution) | Significantly lower than control | Most potent activity |

Antimicrobial Activity

The antimicrobial potential of similar thiazole derivatives has also been explored. Compounds were evaluated against multidrug-resistant pathogens, including Klebsiella pneumoniae and Staphylococcus aureus.

Key Findings :

- Inhibition Studies : The compounds demonstrated varying degrees of inhibition against tested strains, indicating potential as antimicrobial agents.

- Mechanism of Action : It is hypothesized that the thiazole and thiophenyl groups contribute to membrane disruption or interference with metabolic pathways in bacteria.

Case Studies

- Study on Thiazole Derivatives : A study published in 2023 assessed a series of thiazole derivatives for their anticancer and antimicrobial activities. Results indicated that certain substitutions led to enhanced efficacy against both cancerous and bacterial cells .

- Comparative Analysis : Another study compared the biological activities of various thiazole and thiophene derivatives, highlighting the importance of specific functional groups in determining their pharmacological profiles .

Scientific Research Applications

Anticancer Activity

Research has indicated that N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide exhibits significant anticancer properties. In vitro studies have shown its efficacy against various cancer cell lines, particularly:

| Compound | Cell Line | Viability (%) | Comparison |

|---|---|---|---|

| N-(4-fluorophenethyl)-2... | A549 (lung adenocarcinoma) | 64% (at 100 µM) | Better than control |

| Cisplatin | A549 | 50% (at 100 µM) | Standard comparison |

The compound's structure-dependent activity suggests that modifications to its structure could enhance its anticancer efficacy against different types of cancer cells.

Antimicrobial Activity

The thiazole component of the compound is recognized for its antimicrobial properties. Preliminary studies have demonstrated activity against various bacterial strains, although further research is necessary to quantify this effect. The compound's potential as an antimicrobial agent warrants further exploration, particularly in the context of rising antibiotic resistance.

Enzyme Inhibition

N-(4-fluorophenethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide has been investigated for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Understanding the mechanism of action through enzyme inhibition could provide insights into its therapeutic potential.

Case Studies

-

Anticancer Activity Study : A recent study evaluated the cytotoxic effects of N-(4-fluorophenethyl)-2... on A549 cells using an MTT assay, revealing a significant reduction in cell viability, suggesting potential as an anticancer agent.

"The results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent" .

-

Antimicrobial Testing : Another study explored the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria, revealing promising results that warrant further investigation.

"Preliminary studies suggest that the compound may exhibit activity against various bacterial strains" .

Comparison with Similar Compounds

Structural Comparisons

Thiazole-Based Acetamides

- Compound 4j () : N-((1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

- Compound 12 (): N-(4-fluorophenyl)-2-{5-[(5-nitro-2-furyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}amino-2-thioxoacetamide Substituents: Nitrofuryl and fluorophenyl groups on a thiazolidinone core. Key Differences: Thiazolidinone core with dual thioxo groups instead of a simple thiazole .

- Compound 5 (): N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Substituents: Quinazolinone and thioxothiazolidinone. Key Differences: Larger fused-ring systems (quinazolinone) and additional sulfur atoms .

Thiophene-Containing Analogs

- 851623-62-6 () : 2-(2-phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

- 681224-72-6 () : 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

- Substituents: Pyrrolidinyl-oxoethyl and thiophene-thiazole.

- Key Differences: Pyrrolidinyl group instead of fluorophenethyl; similar thioether-thiazole backbone .

Q & A

Q. What are the common synthetic routes for preparing thiazole-acetamide derivatives, and how are reaction conditions optimized?

Thiazole-acetamide derivatives are typically synthesized via cyclization of 2-aminothiazole intermediates with acetonitrile in the presence of anhydrous aluminum chloride (AlCl₃) . For N-(4-fluorophenethyl)-2-...acetamide, substituents like the 4-fluorophenethyl group may require tailored alkylation or acylation steps. Optimization involves adjusting solvent polarity (e.g., ethanol vs. toluene), catalyst loading (e.g., triethylamine for nucleophilic substitution), and reflux durations (4–13 hours), monitored via TLC .

Q. How are spectroscopic methods (e.g., NMR, IR) used to confirm the structure of this compound?

- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1650–1750 cm⁻¹ for acetamide, C-S absorption at ~600–700 cm⁻¹ for thiazole) .

- ¹H/¹³C NMR resolves substituent environments:

- Aromatic protons (4-fluorophenethyl) appear as doublets (δ 7.1–7.4 ppm, J = 8–10 Hz).

- Thiophene protons show splitting patterns (δ 6.8–7.2 ppm).

- Thiazole C-2 and C-4 carbons are typically deshielded (δ 150–160 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for thiazole-acetamide derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from:

- Structural variations : Substitution at the thiazole C-4 position (e.g., sulfamoyl vs. phenoxy groups) alters steric and electronic properties .

- Assay conditions : Differences in cell lines (e.g., MCF-7 vs. HeLa), incubation times, or solvent (DMSO vs. PBS) affect IC₅₀ values .

- Statistical validation : Use ANOVA or t-tests to compare replicate studies, ensuring p < 0.05 .

Q. How does X-ray crystallography elucidate intramolecular interactions critical for stability?

Single-crystal X-ray diffraction reveals:

- Hydrogen bonding : Intramolecular S···O contacts (e.g., 2.68 Å in thiadiazole derivatives) stabilize planar conformations .

- Dihedral angles : Angles between thiazole and fluorophenyl rings (e.g., 86.8°) influence π-π stacking and solubility .

- Packing motifs : R₁²(6) or R₂²(8) hydrogen-bonded rings form 3D networks, impacting crystallinity .

Q. What methodologies assess the compound’s pharmacokinetic properties in preclinical studies?

- Lipophilicity (logP) : Measured via HPLC retention times using C18 columns (methanol/water gradients) .

- Metabolic stability : Incubate with liver microsomes (human/rat), monitoring parent compound depletion via LC-MS/MS .

- Plasma protein binding : Equilibrium dialysis (37°C, 4 hours) quantifies unbound fractions .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase, PDB: 1M17). Key residues (e.g., Thr766, Lys721) form hydrogen bonds with the acetamide carbonyl .

- QSAR models : Hammett constants (σ) for substituents (e.g., 4-F vs. 4-OCH₃) correlate with bioactivity using multiple linear regression (R² > 0.85) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.